Product packaging for 5-Mercapto-2-nitrophenol(Cat. No.:)

5-Mercapto-2-nitrophenol

Cat. No.: B13595733
M. Wt: 171.18 g/mol
InChI Key: BDFDUQZJUVRHGA-UHFFFAOYSA-N
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Description

5-Mercapto-2-nitrophenol is a multifunctional chemical compound that belongs to the classes of nitrobenzoic acid derivatives and organosulfur compounds, specifically a thiophenol . Its structure features a benzene ring substituted with a phenolic hydroxy group, a nitro group, and a thiol group, which collectively determine its reactivity and utility in research . The presence of both electron-withdrawing groups and the highly reactive thiol moiety makes it a compound of interest in various synthetic and material science applications. The thiol group is a potent and versatile reactive site, readily participating in redox reactions and forming strong bonds with metals, which is advantageous in coordination chemistry and the synthesis of metal-organic frameworks . Researchers utilize related mercapto-nitro compounds in the development of coordination polymers with potential sensing capabilities, particularly for nitroaromatic compounds . Furthermore, compounds within the nitrophenol family are frequently studied in environmental science for adsorption and removal processes from aqueous solutions, providing a context for understanding the behavior of such molecules . This product is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of its functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3S B13595733 5-Mercapto-2-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

2-nitro-5-sulfanylphenol

InChI

InChI=1S/C6H5NO3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H

InChI Key

BDFDUQZJUVRHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 Mercapto 2 Nitrophenol

Established Synthetic Routes to 5-Mercapto-2-nitrophenol and its Derivatives

Traditional synthetic strategies for this compound and its related structures rely on fundamental organic reactions. These methods, while effective, often involve multiple steps and specific reaction conditions to achieve the desired substitution pattern.

Nucleophilic Aromatic Substitution Approaches for Mercapto Introduction

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing a mercapto group onto an activated aromatic ring. nih.gov This mechanism is viable when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.gov

For the synthesis of this compound, a suitable precursor would be an aromatic compound with a good leaving group (e.g., a halogen) at the C-5 position and an activating nitro group at the C-2 position. The presence of the nitro group ortho and para to the leaving group is crucial for stabilizing the negative charge of the intermediate carbanion through resonance. libretexts.org

General Reaction Scheme:

A precursor like 5-chloro-2-nitrophenol (B185284) or 5-fluoro-2-nitrophenol (B146956) can be treated with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to displace the halide and introduce the mercapto group.

Step 1: Nucleophilic Attack: The sulfur nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer intermediate.

Step 2: Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final thiophenol product.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the reaction conditions, including solvent and temperature. researchgate.net

Table 1: Example SNAr Reaction Conditions for Mercapto Introduction
Starting MaterialNucleophileSolventTypical ConditionsProduct
5-Chloro-2-nitrophenolSodium Hydrosulfide (NaSH)Dimethylformamide (DMF)Elevated temperatureThis compound
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenylmethanethiolPotassium Carbonate (K₂CO₃) in DMF90°CSubstituted thiophenol derivative

Nitration Strategies for Phenolic or Thiol-containing Precursors

An alternative approach involves the direct nitration of a precursor that already contains either the hydroxyl or the thiol group. The directing effects of these substituents are a critical consideration in this strategy. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, meaning it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para to itself. youtube.comquora.com

When nitrating a phenol (B47542), a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) is typically formed. youtube.com For a precursor like 3-mercaptophenol, the directing effects of both the -OH and -SH groups would influence the position of nitration. Both are ortho-, para-directing, which would favor nitration at positions 2, 4, and 6.

The conditions for nitration must be carefully controlled. Phenols are highly reactive and can be easily oxidized by concentrated nitric acid, leading to the formation of tarry by-products. youtube.comgoogle.com Therefore, dilute nitric acid is often used for the mononitration of phenols. paspk.org

Table 2: Nitration Conditions for Phenolic Compounds
SubstrateNitrating AgentTemperatureProductsNotes
PhenolDilute HNO₃Room TemperatureMixture of 2-nitrophenol and 4-nitrophenolAvoids oxidation and formation of tars. paspk.org
PhenolConcentrated HNO₃Higher Temperature2,4,6-trinitrophenol (Picric Acid)Multiple substitutions occur due to the activating -OH group. youtube.com
o-aminophenolHNO₃ and H₂SO₄40°CNitrated intermediatePart of a multi-step synthesis for an amino-nitrophenol derivative. researchgate.net

Multi-Step Conversions from Aromatic Halides or Nitro Compounds

Complex target molecules often require multi-step synthetic sequences starting from simpler, commercially available aromatic compounds. lumenlearning.com The synthesis of this compound can be envisioned through such a process, where the order of reactions is critical to ensure the correct regiochemistry. lumenlearning.com

One possible route begins with a compound like 1,3-dichloro-4-nitrobenzene. A selective nucleophilic substitution could be performed to replace one chlorine with a hydroxyl group, followed by another substitution to replace the second chlorine with a mercapto group. The challenge in such a route is achieving selectivity in the sequential substitutions.

Another multi-step approach involves the synthesis of 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole, which starts from 4-nitrobenzoyl chloride and proceeds through several intermediates. researchgate.net This highlights how complex derivatives containing the nitrophenyl mercapto moiety are often built through carefully planned, multi-step sequences.

Development of Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This includes the use of catalysts to improve reaction rates and yields, as well as the adoption of greener solvents and reagents to minimize environmental impact.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis offers a powerful tool to enhance the synthesis of complex aromatic compounds. For reactions related to the synthesis of this compound, catalysts can be employed in several ways:

Catalytic Reduction of Nitro Groups: While not a direct synthesis of the target compound, the catalytic reduction of nitrophenols to aminophenols is a closely related and well-studied reaction. acs.org Catalysts based on nanoparticles of precious metals like gold (Au), silver (Ag), and copper (Cu) have proven highly efficient for this transformation. nih.gov This indicates the potential for catalytic systems to be involved in transformations of nitrophenol derivatives.

Catalytic C-S Coupling: Modern methods for forming carbon-sulfur bonds often rely on transition-metal catalysis. These methods could provide an alternative to classical SNAr for introducing the mercapto group, potentially under milder conditions and with broader substrate scope.

Recent research has shown that catalysts confined within single-walled carbon nanotubes (SWCNTs) exhibit remarkable activity enhancements in redox reactions, which could be applicable to the synthesis or transformation of nitrophenols. acs.org

Environmentally Benign Solvents and Reagents in Synthesis

Green chemistry principles aim to reduce or eliminate the use of hazardous substances in chemical processes. ejcmpr.com For the synthesis of this compound, this could involve:

Use of Green Solvents: Traditional syntheses often use organic solvents like DMF, which are toxic. Replacing these with environmentally benign alternatives such as water, ethanol, or mixtures thereof is a key goal of green chemistry. mdpi.com For example, the synthesis of 2-mercapto dihydrothiazines has been successfully achieved in an ethanol/water mixture. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technique has been shown to be more efficient than conventional heating for some C-S coupling reactions. mdpi.comnih.gov

Avoiding Hazardous Reagents: The development of synthetic routes that avoid highly corrosive or toxic reagents, such as concentrated sulfuric acid or certain organic solvents, is a priority. For instance, an economical synthesis of nitrophenols has been developed that avoids catalysts and harsh solvents by carefully controlling temperature and the concentration of nitric acid. paspk.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches
ParameterConventional MethodGreen Alternative
SolventDMF, DMSOWater, Ethanol, Ethanol/Water mixtures. nih.gov
Energy SourceConventional heating (oil bath)Microwave irradiation. mdpi.com
ReagentsConcentrated acids, harsh basesDilute reagents, biodegradable catalysts. paspk.org
EfficiencyLonger reaction timesRapid completion, often with higher yields. nih.gov

Optimization of Reaction Conditions for Industrial Scale-up

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. While specific industrial protocols for this compound are proprietary, general principles for scaling up similar aromatic substitution reactions can be applied. Key factors that require careful control include temperature, reactant concentration, catalyst selection, and reaction time.

For instance, in the nitration of phenols, controlling the temperature is crucial. Lower temperatures, often around 20°C, can improve product yield and selectivity, minimizing the formation of unwanted byproducts. paspk.org The concentration of the nitrating agent, typically nitric acid, also significantly impacts the reaction outcome; using a diluted acid can increase the conversion of the starting material to the desired nitrophenol isomers. paspk.org

For the thiolation step, which introduces the mercapto group, factors such as the choice of solvent, base, and potential catalyst are critical. Metal-free arylation methods using strong organic bases have been developed to form C–S bonds under mild conditions. researchgate.netchemrxiv.org The optimization for industrial scale-up would involve creating a robust process that consistently produces a high yield and purity of this compound while minimizing waste and energy consumption.

Table 1: General Parameters for Optimization in Phenol Nitration

ParameterConditionRationale
Temperature Low (e.g., 20°C)Increases yield and selectivity, reduces side reactions. paspk.org
Nitric Acid Dilute (e.g., 32.5%)Enhances conversion to mono-nitrated products. paspk.org
Reaction Time Optimized (e.g., 1 hour)Ensures complete reaction without product degradation. paspk.org
Agitation Controlled StirringEnsures homogeneity and efficient heat transfer.
Addition Rate Slow and ControlledManages exothermic reaction and prevents localized overheating.

Elucidation of Reaction Mechanisms and Kinetics in this compound Synthesis

A detailed understanding of the reaction mechanisms and kinetics is fundamental to controlling the synthesis of this compound and minimizing the formation of impurities. The synthesis involves two primary transformations: electrophilic aromatic substitution (nitration) and a thiolation reaction.

Mechanistic Pathways of Thiolation Reactions

The introduction of a mercapto (-SH) group onto an aromatic ring, known as thiolation, can proceed through several mechanistic pathways. Common methods for the synthesis of aryl thiols often involve transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. nih.govbeilstein-journals.org

One prominent mechanism is the thiol-ene reaction , which involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can proceed via a free-radical addition or a Michael addition. wikipedia.org In the context of synthesizing an aryl thiol, a common approach involves the coupling of an aryl halide with a thiol source, often catalyzed by transition metals like copper or palladium. nih.gov The mechanism for these catalyzed reactions typically involves oxidative addition, ligand exchange, and reductive elimination steps.

Another pathway is the metal-free arylation of thiols, which can be achieved using diaryliodonium salts in the presence of a strong organic base. researchgate.netchemrxiv.org Computational studies, such as DFT calculations, suggest that this reaction may proceed through an inner-sphere pathway involving an intermediate that undergoes reductive elimination to form the C-S bond. researchgate.netchemrxiv.org The radical-mediated thiol-ene reaction is initiated by the formation of a thiyl radical, which then propagates with an alkene. wikipedia.org

Role of Substituent Effects in Aromatic Nitration and Substitution

The synthesis of this compound from a substituted benzene (B151609) precursor is governed by the directing effects of the substituents already present on the aromatic ring. lumenlearning.com These substituents influence both the rate of reaction and the position of the incoming electrophile. lumenlearning.com The two key transformations are the introduction of a nitro group (-NO2) and a mercapto group (-SH) onto a phenol backbone.

The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho-, para-director . quora.comlibretexts.org It donates electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. quora.com This increased electron density is concentrated at the ortho and para positions, directing the incoming electrophile, such as the nitronium ion (NO2+), to these sites. quora.comlibretexts.org In aromatic nitration, an -OH substituent can make the ring 1000 times more reactive than benzene. libretexts.org

Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director . quora.comvedantu.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards further electrophilic substitution. vedantu.comwikipedia.orgorganicchemistrytutor.com The electron density is significantly reduced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for attack by an electrophile. vedantu.com An –NO2 substituent can make the ring more than 10 million times less reactive than benzene. libretexts.org

The mercapto (-SH) group, similar to the hydroxyl group, has lone pairs of electrons that can be donated to the ring via resonance, making it an ortho-, para-director . It also has an electron-withdrawing inductive effect. libretexts.org

In the synthesis of this compound, the interplay of these directing effects is crucial. Starting with phenol, nitration will primarily yield ortho- and para-nitrophenol. ukessays.com The subsequent introduction of the mercapto group would then be directed by both the -OH and -NO2 groups already on the ring.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting InfluenceMechanism of Influence
-OH (Hydroxyl) Activating libretexts.orgOrtho, Para libretexts.orgElectron donation by resonance quora.com
-NO2 (Nitro) Deactivating libretexts.orgMeta quora.comElectron withdrawal by resonance and induction vedantu.com
-SH (Mercapto) ActivatingOrtho, Para libretexts.orgElectron donation by resonance libretexts.org

Kinetic Studies of Formation and Side Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the synthesis of nitrophenols, the reaction rate is often monitored by measuring the concentration of reactants or products over time, for instance, using UV-vis spectroscopy. rsc.orgrsc.org Such studies often reveal that the reactions follow pseudo-first-order kinetics, especially when one reactant is used in excess. rsc.orgnih.gov

The catalytic reduction of nitrophenols, a related reaction, has been studied extensively to understand the kinetics. The apparent rate constant (k_app) can be determined from the slope of a plot of ln(A_t/A_0) versus time, where A is the absorbance. rsc.orgrsc.org Kinetic analyses have shown that the reduction of 4-nitrophenol often proceeds faster than that of 2-nitrophenol under similar conditions. rsc.org

A proposed mechanism for the reduction of 4-nitrophenol involves its initial reduction to 4-hydroxylaminophenol, which is then further reduced to the final product, 4-aminophenol. acs.org The second step is often found to be the rate-determining step. acs.org

Table 3: Apparent Rate Constants for Catalytic Reduction of Nitrophenols

CompoundCatalystApparent Rate Constant (k_app) (s⁻¹)
4-NitrophenolAu@[C4C16Im]Br1.10 x 10⁻⁴
2-NitrophenolAu@[C4C16Im]Br7.73 x 10⁻⁵

Data from a study on ionic liquid stabilized gold nanoparticles. rsc.org

Side reactions in the nitration of phenol can lead to the formation of di- and tri-nitrated products, especially if the reaction conditions are not carefully controlled. ukessays.com For instance, excess nitric acid can lead to the formation of 2,4-dinitrophenol (B41442) and 2,4,6-trinitrophenol. ukessays.com Kinetic analysis helps in defining the reaction window where the formation of the desired mono-nitrated product is maximized while minimizing these side reactions.

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the aromatic ring and the presence of all functional groups.

The ¹H NMR spectrum of 5-Mercapto-2-nitrophenol is expected to display distinct signals for the three aromatic protons and the two labile protons of the hydroxyl and thiol groups. The chemical shifts (δ) are influenced by the electronic effects of the nitro (-NO₂), hydroxyl (-OH), and mercapto (-SH) substituents. The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield, while the electron-donating hydroxyl and mercapto groups cause upfield shifts for ortho and para protons.

The aromatic region would likely show three signals corresponding to H-3, H-4, and H-6. Based on the analysis of similar compounds like 2-nitrophenol (B165410) chemicalbook.com and 5-methyl-2-nitrophenol (B1361083) chemicalbook.com, the proton ortho to the nitro group (H-3) would be the most deshielded. The coupling constants (J) between adjacent protons (J-coupling) provide definitive evidence of their relative positions.

The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative oxygen (C-2, attached to -NO₂) and (C-1, attached to -OH) would appear significantly downfield. The carbon bearing the mercapto group (C-5) would also have a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
C1-OH~10.5 (broad singlet)~155-160Labile proton, chemical shift is concentration and solvent dependent. Carbon attached to hydroxyl group.
C2-NO₂-~135-140Quaternary carbon attached to the nitro group.
H3 / C3~8.0-8.2~120-125Doublet, ortho to nitro group.
H4 / C4~7.0-7.2~130-135Doublet of doublets, coupled to H3 and H6.
C5-SH~3.5 (broad singlet)~115-120Labile proton. Carbon attached to the mercapto group.
H6 / C6~7.5-7.7~118-123Doublet, ortho to hydroxyl group.

While 1D NMR provides essential data, 2D-NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6), establishing the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.netemerypharma.com Each protonated carbon in the aromatic ring would show a cross-peak connecting its ¹H and ¹³C chemical shifts, allowing for the direct assignment of C-3, C-4, and C-6 based on their attached proton assignments from the COSY spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule, as each group exhibits characteristic vibrational frequencies. researchgate.net

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to its three key functional groups. Analysis of the related compound 2-nitrophenol provides a strong basis for interpreting these spectra. longdom.orgspectroscopyonline.com

Hydroxyl (-OH) Group: A broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

Nitro (-NO₂) Group: The nitro group displays two strong and characteristic stretching vibrations. The asymmetric stretch (νas(NO₂)) typically appears around 1520-1560 cm⁻¹, and the symmetric stretch (νs(NO₂)) is found around 1330-1360 cm⁻¹. spectroscopyonline.com

Thiol (-SH) Group: The S-H stretching vibration gives rise to a weak but sharp absorption band in the IR spectrum, usually located in the 2550-2600 cm⁻¹ region. This peak's position is a clear indicator of the mercapto group.

Aromatic Ring: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3500Strong, Broad (IR)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Thiol (-SH)S-H Stretch2550 - 2600Weak, Sharp (IR)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Strong
Nitro (-NO₂)Symmetric Stretch1330 - 1360Strong

The relative positioning of the hydroxyl and nitro groups at the C-1 and C-2 positions facilitates the formation of a strong intramolecular hydrogen bond. vedantu.com This interaction between the hydroxyl proton and an oxygen atom of the nitro group is a key structural feature. testbook.comactachemscand.org This chelation effect is observable in vibrational spectroscopy. The O-H stretching band in the IR spectrum appears at a lower frequency and is significantly broadened compared to a "free" hydroxyl group, providing strong evidence for this intramolecular interaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govnih.gov This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity.

For this compound (C₆H₅NO₃S), the calculated exact mass of the molecular ion [M]⁺ is 171.0041 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

In addition to exact mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. mdpi.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the structural components of the molecule can be pieced together. Plausible fragmentation pathways for this compound could include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the hydroxyl radical (·OH, 17 Da).

Loss of the thiol radical (·SH, 33 Da).

Cleavage of the aromatic ring structure under higher energy conditions.

Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure and the arrangement of the functional groups. researchgate.net

Based on the available research, a detailed scientific article focusing on the advanced spectroscopic and structural characterization of the chemical compound “this compound” cannot be generated.

Extensive searches for specific data related to Electrospray Ionization (ESI), mass spectrometry fragmentation patterns, X-ray crystallography, and electronic absorption/emission spectroscopy for this compound did not yield specific research findings for this particular compound. The scientific literature readily available through the search pertains to similar or related compounds such as 2-nitrophenol, 5-chloro-2-nitrophenol (B185284), or 2-methoxy-5-nitrophenol.

To adhere to the principles of scientific accuracy and the strict constraints of the request, which forbid the introduction of information outside the explicit scope, no content can be produced for the outlined sections (3.3.1, 3.3.2, 3.4.1, 3.4.2, and 3.5.1) without specific data on this compound. Generating an article by extrapolating data from analogous compounds would be speculative and scientifically unsound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Solvent Effects on Electronic Spectra

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be located regarding the solvent effects on the electronic spectra of this compound. Detailed research findings, including solvatochromic shifts (bathochromic or hypsochromic) and data tables of absorption maxima (λmax) in various solvents, are not available in the reviewed sources.

The study of solvent effects on the UV-Visible absorption spectra of a compound is crucial for understanding its electronic structure and the nature of solute-solvent interactions. This analysis, often referred to as solvatochromism, typically involves measuring the spectrum of the compound in a range of solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities. The resulting shifts in the absorption bands provide insight into the differential solvation of the ground and excited states of the molecule.

Unfortunately, no such studies have been published for this compound. While research exists on related compounds like 2-nitrophenol and other nitrophenol derivatives, the user's explicit instruction to focus solely on this compound prevents the inclusion of that data as it would be scientifically inaccurate to extrapolate those findings to the target compound without direct experimental validation.

Therefore, this section cannot be completed with the required detailed research findings and data tables due to the absence of relevant published data for this compound.

Reactivity, Chemical Transformations, and Derivatization Studies

Reactivity of the Thiol (-SH) Group in 5-Mercapto-2-nitrophenol

The thiol group is a key center of reactivity in the molecule. Its sulfur atom can undergo oxidation, act as a potent nucleophile (especially in its deprotonated thiolate form), and coordinate with metal ions.

The thiol group of this compound is susceptible to oxidation, leading to various products depending on the oxidant and reaction conditions. Mild oxidation typically results in the formation of a disulfide, 5,5'-dithiobis(2-nitrophenol), by coupling two molecules of the parent thiol. This is a common reaction for thiols. biolmolchem.com

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfinic acids and ultimately sulfonic acids. researchgate.netgoogle.com Aromatic thiols can be rapidly oxidized to sulfonic acids in both their neutral (thiol) and anionic (thiolate) forms. researchgate.net The controlled oxidation of thiols to disulfides is often desired, as further oxidation to sulfonic acid can be an irreversible process that alters the molecule's properties. biolmolchem.comresearchgate.net

Oxidant TypeTypical Product(s)Sulfur Oxidation State
Mild Oxidants (e.g., air, I₂)Disulfide-1
Strong Oxidants (e.g., H₂O₂, peracids)Sulfonic Acid+6

The thiol group possesses a lone pair of electrons on the sulfur atom, making it nucleophilic and capable of participating in alkylation and acylation reactions. These reactions typically proceed via a nucleophilic substitution mechanism (Sₙ2) where the sulfur atom attacks an electrophilic carbon atom of an alkyl halide or an acyl halide/anhydride (B1165640), displacing a leaving group. nih.gov This results in the formation of a thioether (sulfide) or a thioester, respectively.

S-acylation, the attachment of a fatty acid to a cysteine residue via a thioester linkage, is a common post-translational modification in proteins. nih.govnih.govfrontiersin.org This biological process highlights the general reactivity of thiol groups toward acylating agents. The reaction forms a thioester bond, which is reversible, playing a key role in various cellular processes. nih.govfrontiersin.orgresearchgate.net While specific studies on this compound are not detailed, its thiol group is expected to exhibit this characteristic reactivity, allowing for the synthesis of a variety of thioether and thioester derivatives.

Thiols and their conjugate bases, thiolates, are excellent ligands for a wide range of transition metals. researchgate.netwikipedia.org As soft Lewis bases, thiolates coordinate strongly to soft Lewis acid metal centers. wikipedia.org The sulfur atom in this compound can readily deprotonate to form a thiolate anion, which then forms stable complexes with various metal ions. wikipedia.org

This coordination chemistry is fundamental in many biological systems, where the thiol group of the amino acid cysteine is a common binding site for metals in enzymes and proteins. wikipedia.org The interaction can involve a single metal center or lead to the formation of bridged complexes where the thiolate ligand links two or more metal atoms. wikipedia.org Additionally, the phenolic hydroxyl and nitro groups on the same ring can influence the coordination properties, potentially allowing for multimodal or site-selective binding. nih.gov

Deprotonation of the thiol group yields the corresponding thiolate anion, which is a significantly stronger nucleophile. This enhanced nucleophilicity allows it to participate in reactions where the neutral thiol is unreactive. A key reaction type is nucleophilic aromatic substitution (SₙAr). nih.govacsgcipr.org

In an SₙAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. acsgcipr.org The presence of the electron-withdrawing nitro group on the benzene (B151609) ring of this compound makes the ring susceptible to such attacks. While the thiolate of this specific molecule would typically act as the nucleophile rather than the substrate being attacked, its reactivity is illustrative of how thiolate anions behave. Kinetic studies on similar systems show that biothiols are potent nucleophiles in SₙAr reactions, with the anionic thiolate form being the reactive species. nih.gov The reactivity of thiols often involves the nucleophilic attack of the thiolate on an electrophile. nih.gov

Reactivity of the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Its most common and synthetically useful transformation is reduction.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. libretexts.org This reaction converts the strongly electron-withdrawing -NO₂ group into an electron-donating -NH₂ group, drastically altering the electronic properties of the molecule. A wide variety of reagents and conditions can achieve this transformation, offering chemists control over selectivity and functional group tolerance. wikipedia.orggoogle.comgoogle.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. google.comcommonorganicchemistry.com It is highly efficient but can sometimes reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. libretexts.orgcommonorganicchemistry.com The use of iron powder is particularly common due to its cost-effectiveness and high selectivity, especially for molecules with other reducible groups. google.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be employed. libretexts.org

The choice of reducing agent is critical, especially when other reducible groups are present in the molecule, to ensure chemoselectivity.

Reagent/SystemTypical ConditionsNotes
H₂ / Pd/CPressurized H₂ gas, solvent (e.g., ethanol)Highly efficient; may reduce other groups (alkenes, etc.). wikipedia.orgcommonorganicchemistry.com
Fe / HCl or Acetic AcidRefluxing acidCost-effective and often selective. wikipedia.orggoogle.com
SnCl₂ / HClEthanol, refluxMild conditions, good for sensitive substrates. commonorganicchemistry.com
Zn / Acetic AcidAcidic conditionsProvides a mild reduction method. commonorganicchemistry.com
Raney NickelH₂ gas or hydrazineAlternative to Pd/C, useful if dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com

Influence of the Nitro Group on Aromatic Reactivity (e.g., Nucleophilic Aromatic Substitution)

The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack but markedly activates it towards nucleophilic aromatic substitution (SNAr). The nitro group exerts its influence through both inductive effects (via the sigma bonds) and resonance effects (via the pi system).

In this compound, the nitro group is positioned ortho to the hydroxyl group and meta to the mercapto group. Its strong electron-withdrawing nature makes the carbon atoms of the benzene ring electrophilic and thus susceptible to attack by nucleophiles. For a potential SNAr reaction to occur, a suitable leaving group must be present on the ring. While the -OH and -SH groups are not typically good leaving groups, derivatization or the presence of a halogen on the ring would facilitate such reactions.

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the ortho or para nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge onto its oxygen atoms. This stabilization lowers the activation energy of the reaction, thereby accelerating the substitution process.

Reactivity of the Phenolic (-OH) Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in reactions typical of phenols, such as esterification, etherification, and acid-base reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification when treated with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. shaalaa.com This reaction results in the formation of a phenolic ester. For example, reaction with acetic anhydride would yield 5-mercapto-2-nitrophenyl acetate.

Etherification of the phenolic group can be achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the phenol (B47542) with a strong base (like sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether, such as 5-mercapto-1-methoxy-2-nitrobenzene. The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comtaylorandfrancis.com

Table 1: Representative Reactions of the Phenolic Group

Reaction Type Reagents Product Type
Esterification Acyl Chloride (R-COCl), Pyridine Phenolic Ester
Esterification Acid Anhydride ((RCO)₂O), Acid Catalyst Phenolic Ester

Acid-Base Properties and Phenoxide Formation

The phenolic proton of this compound is acidic due to the stabilizing effects of the aromatic ring and the electron-withdrawing nitro group. The nitro group, being ortho to the hydroxyl group, significantly increases its acidity compared to phenol itself. For comparison, the pKa of phenol is approximately 10, while the pKa of 2-nitrophenol (B165410) is 7.23. nih.gov This increased acidity is due to the stabilization of the resulting phenoxide anion.

Upon deprotonation by a base, the negative charge of the phenoxide is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization makes the conjugate base weaker (more stable), and thus the parent phenol is a stronger acid. The formation of this phenoxide is a critical first step in reactions such as the Williamson ether synthesis.

Aromatic Substitution Reactions on the Benzene Ring (e.g., Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring like this compound is governed by the cumulative directing and activating/deactivating effects of the existing substituents. fiveable.me

The substituents present are:

-OH (Hydroxyl): A strongly activating group and an ortho, para-director. unizin.orgbyjus.com

-SH (Mercapto/Thiol): An activating group and an ortho, para-director.

-NO₂ (Nitro): A strongly deactivating group and a meta-director. unizin.org

In EAS reactions, the powerful activating and ortho, para-directing nature of the hydroxyl group is expected to dominate the reactivity and orientation of substitution. byjus.comlibretexts.org The nitro group strongly deactivates the ring, making harsh reaction conditions potentially necessary, but the activating -OH and -SH groups counteract this effect to some extent.

The available positions for substitution on the ring are at carbons 3, 4, and 6 (numbering from C1 attached to -OH).

Position 4: para to the -OH group and ortho to the -SH group.

Position 6: ortho to the -OH group.

Position 3: meta to the -OH group, ortho to the -NO₂ group, and ortho to the -SH group.

Given the directing effects, an incoming electrophile will preferentially substitute at positions 4 and 6. Position 4 is activated by both the hydroxyl and mercapto groups. Position 6 is strongly activated by the hydroxyl group. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at position 3. Therefore, halogenation (e.g., with Br₂ in a non-polar solvent) or sulfonation (e.g., with fuming sulfuric acid) would likely yield a mixture of 4- and 6-substituted products. masterorganicchemistry.comwikipedia.org Phenols are often so strongly activated that halogenation can proceed even without a Lewis acid catalyst and may lead to polysubstitution if not carefully controlled. byjus.comwikipedia.org

Table 2: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Effect
-OH 1 Strongly Activating ortho, para (to positions 2, 4, 6)
-NO₂ 2 Strongly Deactivating meta (to positions 4, 6)

Computational and Theoretical Chemistry of 5 Mercapto 2 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and geometry of molecules. By approximating the electron density of a system, DFT can accurately predict a variety of molecular properties. For a molecule like 5-Mercapto-2-nitrophenol, DFT calculations would be instrumental in understanding its stability, reactivity, and spectroscopic characteristics.

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve determining the preferred orientations of the hydroxyl (-OH), nitro (-NO2), and mercapto (-SH) functional groups relative to the benzene (B151609) ring and to each other.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-SValue
S-HValue
C-OValue
O-HValue
C-NValue
N-OValue
C-S-HValue
C-O-HValue
C-C-NValue
O-N-OValue
H-O-C-CValue
H-S-C-CValue
O2N-C-C-CValue
Note: This table is illustrative. The values would be determined through DFT calculations, which are not currently available in the literature for this specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nitro group and the electron-donating hydroxyl and mercapto groups would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: This table is for illustrative purposes. The actual energy values would be obtained from DFT calculations.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Methods like Mulliken population analysis can be used to assign partial charges to each atom, providing a quantitative picture of the charge distribution.

A more visual representation is provided by the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and potentially on the sulfur atom, while positive potential would be concentrated around the hydrogen atoms of the hydroxyl and mercapto groups.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, quantum chemistry provides the tools to explore the dynamic processes of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy pathways for reactions, including the structures of transient intermediates and transition states.

Computational modeling can be employed to investigate the mechanisms of reactions used to synthesize this compound. For a given synthetic route, the energies of reactants, intermediates, transition states, and products can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical understanding of the reaction's feasibility and kinetics. For instance, the introduction of the mercapto group onto a nitrophenol precursor could be modeled to understand the regioselectivity and the role of catalysts or reaction conditions.

Quantum chemical calculations can predict the reactivity of this compound in various chemical transformations. By modeling its reactions with different reagents, it is possible to forecast the most likely products and the selectivity of the reactions. For example, the acidity of the phenolic and thiol protons could be computationally determined to predict its behavior in acid-base reactions. Furthermore, its susceptibility to oxidation or reduction at different sites could be explored, providing valuable guidance for its application in chemical synthesis.

While computational studies have been performed on structurally related molecules—such as various nitrophenols, thiophenol, and other nitro- or mercapto-substituted aromatic systems—this information is not directly applicable to this compound. The specific arrangement of the hydroxyl, nitro, and mercapto functional groups on the benzene ring in this compound would uniquely influence its electronic structure, spectroscopic behavior, and intermolecular interactions. Therefore, extrapolating data from analogous compounds would not provide a scientifically accurate representation for the target molecule.

Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables for the specified sections and subsections. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this compound.

Applications in Advanced Materials Science and Analytical Chemistry Research

Role as a Functional Monomer or Building Block in Polymer Chemistry

In polymer chemistry, the design and synthesis of polymers with specific functions are of paramount importance. The selection of monomers is a critical step, as their chemical structure dictates the properties of the resulting polymer. Functional monomers are those that contain specific chemical groups which can be used for further reactions or to impart desired characteristics to the polymer.

5-Mercapto-2-nitrophenol serves as a functional monomer due to its reactive thiol and hydroxyl groups. The thiol group, in particular, is significant in polymerization reactions. For instance, polymers with thiol side groups, known as mercapto-polymers, can be cross-linked through the formation of disulfide bonds. This process can be promoted mechanically, for example, through ultrasonication, to form organogels nsf.gov. While research may not extensively detail this compound specifically, the principles apply to mercapto-functionalized monomers. The synthesis of such polymers can be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization nsf.gov.

The incorporation of monomers with specific functionalities allows for the creation of polymers with tailored properties for various applications, including biomaterials and sensor development mdpi.commdpi.commdpi.comspecificpolymers.com. The presence of the nitro and phenol (B47542) groups alongside the thiol group in this compound offers the potential for creating multifunctional polymers with unique electronic, optical, or metal-chelating properties.

Utilization in the Design and Synthesis of Coordination Compounds and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. The properties of MOFs, such as pore size, surface area, and catalytic activity, can be tuned by carefully selecting the metal and the organic linker nih.gov.

This compound is an excellent candidate for a ligand in the synthesis of coordination compounds and MOFs. Its structure offers multiple potential coordination sites (the thiol, hydroxyl, and nitro groups), allowing it to bind to metal ions in various ways. The design of ligands is a crucial step in developing metal complexes with unique properties and reactivities rasayanjournal.co.in. The presence of a nitro group, an electron-withdrawing group, on a ligand can significantly influence the electronic properties and steric effects of the resulting metal complex researchgate.netrasayanjournal.co.in.

This compound can act as a chelating ligand, forming stable complexes with a range of transition metals. For example, related Schiff bases derived from nitro-substituted aldehydes have been shown to form stable, colored, and tetradentate complexes with metal ions like Co(II), Ni(II), and Cu(II) nih.govresearchgate.net. The coordination often involves the deprotonation of the phenolic hydroxyl group and bonding through the oxygen and another atom, such as a nitrogen in a Schiff base derivative rasayanjournal.co.in. The thiol group in this compound provides an additional soft donor site (sulfur), which can show high affinity for specific metal ions, enabling the design of ligands for targeted metal sequestration or catalysis.

Once synthesized, metal complexes involving ligands like this compound are characterized using a variety of analytical techniques to determine their structure, composition, and properties.

Common characterization techniques include:

Spectroscopic Methods :

FT-IR Spectroscopy : To identify the functional groups involved in coordination. A shift in the vibrational frequency of the C-S, O-H, or N-O (from the nitro group) bands can indicate their participation in bonding with the metal ion rasayanjournal.co.inresearchgate.net.

UV-Vis Spectroscopy : To study the electronic transitions within the complex. The formation of a metal-ligand bond often results in a shift of the absorption bands to different wavelengths (bathochromic or hypsochromic shift) compared to the free ligand researchgate.net.

NMR Spectroscopy : To elucidate the structure of the complex in solution. Changes in the chemical shifts of protons near the coordination sites can confirm ligand binding rasayanjournal.co.in.

Magnetic Susceptibility Measurements : To determine the magnetic properties of the complex (paramagnetic or diamagnetic), which provides information about the electron configuration and geometry of the central metal ion rasayanjournal.co.innih.govjyu.fi.

X-ray Diffraction : To determine the precise three-dimensional structure of the crystalline complex, including bond lengths and angles, and the coordination geometry around the metal center jyu.finih.gov.

The properties of these metal complexes are diverse. The presence of the nitro group can enhance Lewis acidity, making the MOFs potentially useful in catalysis researchgate.net. The specific combination of the ligand and metal ion can result in materials with interesting optical, magnetic, or catalytic activities rasayanjournal.co.innih.gov.

Table 1: Summary of Techniques for Characterizing Metal Complexes

Technique Information Obtained
FT-IR Spectroscopy Identifies which functional groups (e.g., -OH, -SH) are coordinating to the metal ion by observing shifts in vibrational frequencies.
UV-Vis Spectroscopy Provides information on the electronic structure and coordination geometry of the metal center.
NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution.
Magnetic Susceptibility Determines the number of unpaired electrons and the spin state of the metal ion.
X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, angles, and overall geometry.

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Accurate detection and quantification of chemical compounds are essential for purity assessment, reaction monitoring, and trace analysis in various research contexts. For this compound, several advanced analytical methods are applicable.

Chromatographic techniques are powerful tools for separating and quantifying components in a mixture.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of nitrophenols nih.govchromatographyonline.com. The method can be optimized by adjusting the mobile phase composition, pH, flow rate, and column type to achieve good separation chromatographyonline.com. For detection, a photodiode array (PDA) or UV-Vis detector is commonly used, set to the maximum absorbance wavelength of the analyte chromatographyonline.com. HPLC methods for related compounds have shown excellent linearity, accuracy, and precision, with detection limits often in the picomole range nih.govnih.gov. The presence of the thiol group can also be quantified by reacting it with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a chromophoric product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by HPLC nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another key technique for the analysis of volatile or semi-volatile compounds like nitrophenols researchgate.net. Due to the polarity of the phenol and nitro groups, derivatization is often employed to improve chromatographic behavior and sensitivity researchgate.net. The mass spectrometer provides detailed structural information and allows for highly selective and sensitive quantification.

Table 2: Example Parameters for Chromatographic Analysis of Nitrophenols

Method Parameter Typical Value/Condition Reference
HPLC Column C18 reverse-phase chromatographyonline.com
Mobile Phase Acetonitrile/water or Methanol/buffer mixture chromatographyonline.com
Detector UV-Vis or Photodiode Array (PDA) chromatographyonline.com
pH Acidic to neutral (e.g., pH 4.0-5.0) to control ionization chromatographyonline.com
GC-MS Column Capillary column (e.g., DB-5ms) researchgate.net
Carrier Gas Helium or Hydrogen researchgate.net
Derivatization Often required to improve volatility and peak shape researchgate.net
Detection Mass Spectrometry (provides structural confirmation) researchgate.net

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV or visible range scienceopen.com. Nitrophenols have distinct UV-Vis absorption spectra that change with pH due to the dissociation of the phenolic proton umcs.plresearchgate.net.

The undissociated nitrophenol molecule has an absorption maximum at a specific wavelength (e.g., around 317-320 nm for p-nitrophenol under acidic conditions), while its corresponding anion (phenolate), formed under basic conditions, absorbs at a longer wavelength (e.g., around 400-405 nm) and is often colored umcs.plnih.gov. This pH-dependent shift in the absorption spectrum allows for the selective measurement of the compound and is the basis for its use as a pH indicator umcs.plresearchgate.net. By measuring the absorbance at the wavelength maximum of either the acidic or basic form in a solution of known pH, and using a calibration curve based on the Beer-Lambert law, the concentration of the nitrophenol can be accurately determined umcs.pl.

Electrochemical Sensor Development (Focus on Chemical Mechanisms)

There is no available literature that describes the use of this compound as a component in the development of electrochemical sensors. The chemical mechanisms, such as its potential redox activity, interaction with target analytes, or its ability to form stable layers on electrode surfaces, have not been reported. While other nitrophenol and thiol-containing compounds are utilized in this field, specific data for this compound is absent.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Information regarding the application of this compound in supramolecular chemistry and self-assembly is not present in the current body of scientific research. The potential for this molecule to form organized structures through non-covalent interactions—such as hydrogen bonding from the phenol group, coordination via the thiol group, or π-π stacking of the aromatic ring—has not been investigated or documented.

Future Directions and Emerging Research Opportunities

Exploration of Untapped Synthetic Methodologies for 5-Mercapto-2-nitrophenol and its Analogs

While classical methods for the synthesis of aromatic thiols and nitrophenols exist, the synthesis of specifically substituted compounds like this compound remains a relatively underexplored area of organosulfur chemistry. springerprofessional.de Future research should focus on developing novel, efficient, and selective synthetic strategies.

Key areas for exploration include:

Advanced Catalytic Systems: The use of transition-metal catalysis, which has become essential for constructing carbon-carbon and carbon-heteroatom bonds, could enable more efficient and selective syntheses. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, for instance, could be adapted for the late-stage introduction of the mercapto group onto a pre-functionalized nitrophenol ring. hilarispublisher.com

Photocatalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable approach for bond formation. hilarispublisher.com This methodology could be investigated for activating non-reactive functional groups to construct the this compound scaffold or its analogs under environmentally benign conditions. hilarispublisher.com

Masked Thiol Precursors: To circumvent the challenges associated with the direct handling of reactive thiols, the use of "masked thiols" or thiol precursors presents a viable strategy. chemrxiv.org These precursors can be carried through multiple synthetic steps and "unmasked" in the final stage to reveal the thiol functionality. chemrxiv.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters for exothermic reactions like nitration, enhancing safety and yield compared to traditional batch processes. wikipedia.org

Electrophilic Thiolation: Developing mild and efficient two-step procedures, such as reacting an activated sulfoxide (B87167) with the aromatic substrate to form an arylsulfonium salt intermediate, followed by dealkylation, could provide a novel route for introducing the thiol group. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Challenges
Transition-Metal Catalysis High efficiency and selectivity; broad substrate scope. hilarispublisher.com Catalyst sensitivity; cost of precious metals.
Photoredox Catalysis Mild reaction conditions; sustainable approach. hilarispublisher.com Scalability; requirement for specialized equipment.
Masked Thiol Strategy Avoids premature reaction of the thiol group; improves compatibility with other reagents. chemrxiv.org Requires additional deprotection steps.
Newman-Kwart Rearrangement A classic thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates, which can be hydrolyzed to the thiol. google.com Requires high temperatures; potential for side reactions.

Investigation of Novel Reactivity and Catalytic Roles

The dual functionality of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between the nucleophilic thiol, the electrophilic character of the nitro-substituted ring, and the acidic phenol (B47542) could lead to novel chemical transformations and catalytic applications.

Future research could focus on:

Bifunctional Catalysis: The molecule's acidic phenol and basic (or nucleophilic) thiol group could be leveraged for cooperative catalysis in organic reactions.

Redox Chemistry: The nitro group is readily reducible to an amino group, a transformation widely used in synthesis. acs.org The catalytic reduction of nitrophenols is a well-studied model reaction, often employing metal nanoparticles. nih.govacs.orgnih.gov The presence of the thiol group in this compound could influence this reduction, potentially by modulating the activity of a catalyst it is coordinated to.

Coordination Chemistry: The thiol and phenol groups are excellent ligands for metal ions. This opens up the possibility of using this compound derivatives as ligands in coordination chemistry to create novel catalysts or functional materials.

Thiol-Aromatic Interactions: The thiol group can engage in favorable S–H/π interactions with aromatic rings, which can play a role in molecular recognition and the stabilization of specific conformations. nih.gov

Table 2: Potential Reactions and Catalytic Applications

Functional Group Potential Reaction / Role Research Focus
**Nitro Group (-NO₂) ** Reduction to amine (-NH₂) acs.org Development of selective reduction methods that tolerate the thiol group; use in catalytic cycles. dntb.gov.ua
Mercapto Group (-SH) Nucleophilic addition; oxidation to disulfide (-S-S-); metal coordination. nih.gov Exploring its role in organocatalysis; synthesis of redox-active polymers.
Phenolic Group (-OH) Deprotonation; metal coordination; hydrogen bonding. Use as a proton shuttle in catalysis; formation of metal-phenolic networks. acs.org
Combined Functionality Bifunctional catalysis; ligand for redox-active metal centers. Design of novel catalysts for multi-step reactions; investigation of synergistic effects.

Integration with Advanced Computational and Machine Learning Approaches for Design and Prediction

Modern computational chemistry and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of molecules like this compound and its derivatives. nih.gov These in silico methods can predict properties, guide experimental design, and reduce the time and cost of research and development. mdpi.com

Emerging opportunities include:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties, reactivity, and potential toxicity of novel analogs based on their molecular structure. mdpi.comresearchgate.netnih.gov

Reaction Optimization: Machine learning algorithms, trained on large datasets of chemical reactions, can predict reaction outcomes, site selectivity for aromatic functionalization, and optimal reaction conditions. rsc.orgacs.org Hybrid models combining Density Functional Theory (DFT) with ML have shown high accuracy in predicting activation energies for reactions like nucleophilic aromatic substitution. chemrxiv.org

De Novo Design: Artificial intelligence and machine learning can be used to design new this compound derivatives with desired properties. These algorithms can explore vast chemical spaces to identify novel structures with enhanced catalytic activity or specific material properties. nih.gov

Mechanism Elucidation: Computational tools like DFT can provide detailed insights into reaction mechanisms, transition states, and the electronic structure of intermediates, helping to rationalize observed reactivity and guide the design of better catalysts or materials. mdpi.com

Table 3: Computational and Machine Learning Approaches

Approach Application for this compound Expected Outcome
QSAR/QSPR Predict properties (e.g., pKa, redox potential, toxicity) of novel analogs. mdpi.comnih.gov Rapid screening of virtual libraries to prioritize synthetic targets.
Machine Learning for Reactivity Predict regioselectivity of further functionalization; predict reaction yields and optimal conditions. rsc.orgnih.gov More efficient synthesis planning and optimization.
DFT Calculations Elucidate reaction mechanisms; calculate electronic properties and interaction energies. mdpi.com Fundamental understanding of reactivity; rational design of derivatives.
Molecular Dynamics (MD) Simulate the behavior of derivatives in different environments (e.g., solvents, on surfaces). Insight into conformational preferences and intermolecular interactions.

Interdisciplinary Research with Other Fields (e.g., Environmental Chemistry for Degradation Pathways)

Understanding the environmental fate of this compound is crucial. Interdisciplinary research, particularly with environmental chemistry, can elucidate its degradation pathways without focusing on active remediation technologies. Aromatic compounds are significant environmental pollutants, and microorganisms have evolved various strategies for their degradation. nih.govsemanticscholar.org

Areas for investigation include:

Biotic Degradation: Studies could investigate the aerobic and anaerobic biodegradation pathways. The presence of both a nitro group and a sulfur-containing group may lead to unique metabolic routes compared to simpler nitrophenols or thiophenols. cdc.govresearchgate.net Research could identify specific microbial strains and enzymes responsible for breaking down the molecule.

Abiotic Degradation: The role of abiotic processes such as photolysis (degradation by light) in the transformation of this compound in aquatic environments should be explored. cdc.gov The nitroaromatic structure suggests susceptibility to photochemical reactions. Additionally, abiotic oxidation of the thiol group to form disulfides could be a primary transformation step. nih.gov

Table 4: Potential Degradation Pathways and Processes

Process Type Potential Mechanism Key Factors
Biotic (Aerobic) Oxygenase-mediated ring hydroxylation and cleavage. nih.gov Presence of adapted microorganisms, oxygen levels, pH.
Biotic (Anaerobic) Reductive pathways, potentially starting with the reduction of the nitro group. researchgate.net Redox potential, availability of electron acceptors.
Abiotic (Photolysis) Photochemical reactions initiated by UV light absorption by the nitroaromatic system. cdc.gov Wavelength and intensity of light, presence of photosensitizers.
Abiotic (Chemical) Oxidation of the thiol to a disulfide; hydrolysis. nih.gov Presence of oxidants (e.g., manganese oxides), pH. cdc.gov

Development of Smart Materials based on this compound Derivatives (Focus on chemical properties and design, not specific product application)

"Smart" or stimuli-responsive materials can change their properties in response to external triggers. hilarispublisher.comescholarship.org The unique combination of functional groups in this compound makes its derivatives excellent candidates for the design of novel smart materials, focusing on the fundamental chemical principles rather than specific end-use products.

Design principles could leverage:

pH-Responsiveness: The acidic phenolic proton and the thiol proton (pKa typically around 8) mean that the charge state of the molecule is highly dependent on pH. nih.gov Polymers incorporating this moiety could exhibit pH-dependent swelling, solubility, or conformational changes.

Redox-Responsiveness: The mercapto group can be reversibly oxidized to a disulfide bond. This redox activity can be used to trigger changes in material properties, such as the crosslinking and de-crosslinking of polymer networks. The nitro group can also participate in redox reactions.

Metal-Ion Responsiveness: The phenol and thiol groups can act as chelating agents for metal ions. acs.org The binding and release of metal ions could be used to switch the optical, magnetic, or catalytic properties of a material. mdpi.commdpi.com This could lead to the design of metallogels or metal-phenolic networks with tunable characteristics. acs.orgmdpi.com

Analyte-Responsiveness: The nucleophilic thiol group can react with specific electrophiles. This reactivity could be harnessed to design materials that respond to the presence of certain chemical analytes, leading to a change in color or fluorescence.

Table 5: Design Principles for Smart Materials from this compound Derivatives

Stimulus Responsive Chemical Feature Potential Material Property Change
pH Protonation/deprotonation of -OH and -SH groups. Changes in solubility, swelling ratio of hydrogels, conformation. whiterose.ac.uk
Redox Potential Reversible oxidation of thiol (-SH) to disulfide (-S-S-). Crosslinking/de-crosslinking of polymers, gel-sol transitions.
Metal Ions Coordination of metal ions by -OH and -SH groups. Alteration of optical, electronic, or magnetic properties; catalytic activation. acs.orgmdpi.com
Light Photochemical reaction of the nitroaromatic system. Isomerization, bond cleavage, triggering polymer degradation.
Chemical Analytes Covalent reaction with the nucleophilic -SH group. Change in color, fluorescence, or conductivity upon binding.

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